molecular formula C14H14BrN3S B3061884 Thiourea, N-(5-bromo-2-pyridinyl)-N'-(2-phenylethyl)- CAS No. 149487-00-3

Thiourea, N-(5-bromo-2-pyridinyl)-N'-(2-phenylethyl)-

Cat. No.: B3061884
CAS No.: 149487-00-3
M. Wt: 336.25 g/mol
InChI Key: FKDHVFZSRUETTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing N-(5-Bromo-2-Pyridinyl)-N'-(2-Phenylethyl)-Thiourea Within Antiviral Research Paradigms

Thiourea derivatives have emerged as pivotal scaffolds in antiviral drug design due to their ability to form hydrogen bonds and hydrophobic interactions with conserved regions of viral enzymes. N-(5-Bromo-2-pyridinyl)-N'-(2-phenylethyl)-thiourea belongs to a subclass of PETT analogs specifically engineered to inhibit HIV-1 RT, a key enzyme in viral replication. The bromine atom at the 5-position of the pyridinyl ring enhances electron-withdrawing effects, stabilizing the thiourea moiety’s interaction with residues in the NNRTI binding pocket, such as Tyr181 and Lys101. This structural feature distinguishes it from earlier PETT derivatives, which lacked halogen substitutions and exhibited reduced efficacy against mutant RT strains.

The compound’s design aligns with the broader objective of developing non-spermicidal microbicides capable of inactivating cell-free and cell-associated HIV-1 in mucosal environments. Its mechanism involves competitive inhibition of RT, preventing the conversion of viral RNA to DNA during early infection stages. Computational modeling studies reveal a binding affinity (Ki = 0.07 µM) comparable to second-generation NNRTIs, with a unique ability to accommodate conformational changes induced by resistance-associated mutations like Y181C and V106A.

Historical Evolution of Phenethylthiazolylthiourea (PETT) Analogs in Medicinal Chemistry

The PETT analog lineage originated in the mid-1990s with N-(2-phenethyl)-N'-(2-thiazolyl)thiourea, a lead compound exhibiting submicromolar activity against HIV-1 RT. Early structure-activity relationship (SAR) studies identified four structural quadrants critical for optimization:

  • Phenethyl group : Modifications here influenced pharmacokinetic properties and cellular uptake.
  • Thiazolyl/heterocyclic moiety : Replacement with pyridyl groups improved solubility and binding affinity.
  • Thiourea linker : Essential for hydrogen bonding with RT backbone atoms.
  • Substituents on aromatic rings : Halogenation (e.g., bromine) enhanced potency against drug-resistant variants.

The introduction of bromopyridyl thioureas marked a paradigm shift. For example, N-[2-(2-methylpiperidinylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea (compound 4) achieved an IC50 of <0.001 µM in peripheral blood mononuclear cells (PBMCs), surpassing the activity of first-line agents like nevirapine. Subsequent iterations incorporated fluoroethyl and phenoxyethyl linkers, further improving efficacy against multidrug-resistant HIV-1 strains.

Key Milestones in PETT Analog Development

  • 1995 : Discovery of PETT-1 (ED50 = 1.3 µM).
  • 1998 : Rational design of bromopyridyl thioureas with IC50 values <1 nM.
  • 2000 : Fluorinated derivatives (e.g., β-fluoro[2-phenethyl]-N'-[2-(5-bromopyridyl)]-thiourea) demonstrated subnanomolar activity and selectivity indices >30,000.
  • 2005 : PHI-236, a dimethoxy-substituted bromopyridyl thiourea, showed prophylactic efficacy in humanized mouse models.

This evolution underscores the compound’s role as a bridge between first-generation PETT analogs and modern NNRTIs, combining structural insights from crystallography and computational modeling to address persistent challenges in HIV treatment.

Properties

CAS No.

149487-00-3

Molecular Formula

C14H14BrN3S

Molecular Weight

336.25 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-3-(2-phenylethyl)thiourea

InChI

InChI=1S/C14H14BrN3S/c15-12-6-7-13(17-10-12)18-14(19)16-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H2,16,17,18,19)

InChI Key

FKDHVFZSRUETTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NC2=NC=C(C=C2)Br

Origin of Product

United States

Biological Activity

Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article focuses on the specific compound Thiourea, N-(5-bromo-2-pyridinyl)-N'-(2-phenylethyl)- , exploring its biological activity through various studies and research findings.

Overview of Thiourea Derivatives

Thioureas are organic compounds characterized by the presence of the thiourea functional group (-NH-C(=S)-NH-). Their structural versatility allows for modifications that can enhance biological activity. The compound in focus contains a bromine substituent on the pyridine ring and a phenylethyl moiety, which may influence its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that certain thiourea derivatives exhibit potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth at minimal concentrations (6 mg/ml) against pathogens such as Staphylococcus aureus and Escherichia coli .

Compound Target Bacteria Minimum Inhibitory Concentration (mg/ml)
Thiourea Derivative ABacillus cereus6
Thiourea Derivative BSalmonella typhi6
Thiourea Derivative CEscherichia coli6

Antiviral Activity

Thiourea derivatives have also been explored for their antiviral properties, particularly as inhibitors of HIV-1 reverse transcriptase (RT). A notable derivative, N-[2-(2,5-dimethoxyphenylethyl)]-N′-[2-(5-bromopyridyl)]-thiourea (PHI-236), demonstrated high binding affinity (Ki = 0.07 µM) and robust anti-HIV activity (IC50 < 0.001 µM) against both wild-type and clinical isolate strains . This suggests that modifications to the thiourea structure can lead to enhanced antiviral efficacy.

Anticancer Activity

The anticancer potential of thiourea derivatives has been extensively studied. Various compounds have shown significant cytotoxic effects against cancer cell lines with IC50 values ranging from 1.50 µM to 20 µM. For example, one study highlighted a bis-thiourea structure that effectively inhibited human leukemia cell lines at low concentrations .

Cell Line IC50 (µM) Activity
MCF-7 (Breast Cancer)225Moderate Efficacy
HCT-116 (Colon Cancer)3 - 14High Efficacy
Leukemia Cells1.50Very High Efficacy

The biological activity of thioureas is attributed to several mechanisms:

  • Enzyme Inhibition : Thioureas can bind to enzyme active sites, inhibiting their function.
  • DNA Intercalation : Some derivatives may intercalate into DNA, disrupting its structure and function.
  • Signal Transduction Modulation : Thioureas can influence cellular signaling pathways, affecting processes such as apoptosis and proliferation .

Case Studies

  • Antimicrobial Study : A study assessed the antibacterial activity of several thiourea derivatives against Bacillus cereus, demonstrating significant inhibition at low concentrations .
  • Antiviral Research : The efficacy of PHI-236 as an HIV-1 RT inhibitor was evaluated through binding affinity assays and cytotoxicity tests, confirming its potential as a therapeutic agent .
  • Anticancer Evaluation : A series of thiourea derivatives were tested against various cancer cell lines, revealing promising results in inhibiting cell growth with minimal toxicity to normal cells .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

  • Molecular Formula : C17H17BrFN5S
  • Molecular Weight : 422.3 g/mol
  • IUPAC Name : 1-(5-bromopyridin-2-yl)-3-[2-(3-cyano-4-(dimethylamino)-2-fluorophenyl)ethyl]thiourea

This structural complexity contributes to its varied reactivity and biological activity.

Medicinal Applications

1. HIV Inhibition

A notable application of thiourea derivatives is in the development of antiviral agents. The compound has been explored as a non-nucleoside inhibitor of HIV-1 reverse transcriptase (NNRTI). Research indicates that derivatives like PHI-236 , which is structurally similar, exhibit high binding affinity and potent anti-HIV activity against both wild-type and drug-resistant strains. The efficacy of these compounds in preventing systemic infection in models further highlights their potential as microbicides for HIV prevention .

2. Anticancer Properties

Thiourea derivatives have also been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including enzyme inhibition and modulation of signal transduction pathways. For instance, certain thioureas have shown promise in inhibiting specific kinases involved in cancer progression.

Biochemical Applications

1. Enzyme Inhibition

Thioureas are known to act as enzyme inhibitors, which can be beneficial in biochemical research. They can bind to active sites of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. This property is particularly useful in studying enzyme mechanisms and developing therapeutic agents for diseases associated with enzyme dysregulation .

2. Coordination Chemistry

In coordination chemistry, thiourea derivatives serve as ligands that can form complexes with metal ions. This application is crucial in catalysis and materials science, where metal-thiourea complexes may exhibit unique catalytic properties or serve as precursors for the synthesis of novel materials .

Industrial Applications

1. Synthesis Intermediates

In the chemical industry, thiourea derivatives are widely used as intermediates in the synthesis of various organic compounds. Their ability to participate in nucleophilic substitution reactions makes them valuable building blocks for producing pharmaceuticals, agrochemicals, and specialty chemicals .

2. Polymer Production

Thioureas are also utilized in the production of polymers and dyes. Their reactivity allows them to be incorporated into polymer chains or used as colorants, enhancing the functional properties of materials .

Comparative Analysis with Other Thiourea Derivatives

Property/CompoundN-(5-bromo-2-pyridinyl)-N'-(2-phenylethyl)-N-(2-pyridinyl)-N'-(2-phenylethyl)-N-(4-methyl-2-pyridinyl)-N'-(2-(4-cyano-2-fluorophenyl)ethyl)-
Bromine SubstituentYesNoNo
Cyano GroupYesNoYes
Fluorine SubstituentYesNoYes
Antiviral ActivityHighModerateLow
Anticancer ActivityHighModerateModerate

This table illustrates the comparative advantages of N-(5-bromo-2-pyridinyl)-N'-(2-phenylethyl)- over other derivatives concerning biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

The following section provides a detailed comparison of Thiourea, N-(5-bromo-2-pyridinyl)-N'-(2-phenylethyl)- with structurally and functionally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Structural and Functional Analogues

Table 1: Key Structural Features and Molecular Properties
Compound Name Substituents (N/N') Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-bromo-2-pyridinyl / phenylethyl C₁₄H₁₃BrN₃S 335.25 Bromine enhances electrophilicity
LY73497 (N-(2-phenylethyl)-N'-(2-thiazolyl)thiourea) Phenylethyl / 2-thiazolyl C₁₂H₁₃N₃S₂ 263.38 PET motif; anti-HIV activity
N-(2-Furoyl)-N'-(2-pyridyl)thiourea 2-furoyl / 2-pyridyl C₁₁H₉N₃O₂S 259.27 Intramolecular H-bonding; coordination ability
N-(4-methylbenzoyl)-N'-(4-chloro-2-nitrophenyl)thiourea 4-methylbenzoyl / 4-chloro-2-nitrophenyl C₁₅H₁₂ClN₃O₃S 357.79 High antifungal activity
N'-(2-nitrophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-N-(phenylmethyl)thiourea Piperidinyl / phenylmethyl / 2-nitrophenyl C₂₇H₃₀N₄O₂S 474.62 Complex substituents; potential CNS activity
Anti-HIV Activity
  • LY73497 : Exhibits EC₅₀ = 0.8 μM against HIV-1 RT, attributed to the phenylethyl-thiazolyl motif. SAR studies indicate that replacing thiazolyl with pyridine (as in the target compound) retains activity but requires electron-withdrawing substituents (e.g., Br) at the ortho/meta positions of the aryl group .
  • However, its anti-HIV activity remains unquantified in the available literature .
Antimicrobial Activity
  • N-(4-methylbenzoyl)-N'-(4-chloro-2-nitrophenyl)thiourea : Demonstrates MIC = 6.25 μg/mL against Candida albicans, outperforming fluconazole. The nitro and chloro groups synergize to disrupt fungal membranes .
  • Target Compound: No direct antimicrobial data are reported, but the bromopyridinyl group may confer moderate activity based on analogous compounds .
Toxicity Profiles
  • N-(2-trifluoromethylphenyl)-N'-(2-thienyl)thiourea : Shows LC₅₀ = 1.2 mM in Artemia franciscana assays, indicating moderate toxicity. The CF₃ group increases lipophilicity and bioaccumulation risks .

Physicochemical and Crystallographic Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility Crystallographic Features
Target Compound Not reported Low in water Likely forms H-bonded dimers
N-(2-Furoyl)-N'-(2-pyridyl)thiourea 165–167 Soluble in acetone Intramolecular N–H⋯N H-bonding; centrosymmetric tetramers
N-(2-methoxyphenyl)-N'-methylthiourea 98–100 Moderate in DMSO Planar thiourea core; weak π-π stacking
  • Hydrogen Bonding : The target compound’s pyridinyl and phenylethyl groups likely participate in N–H⋯S and C–H⋯π interactions, stabilizing crystal packing .
  • Resonance Effects : The thiourea moiety (C=S) exhibits partial double-bond character (bond length ~1.67 Å), consistent with resonance stabilization observed in N-aroyl thioureas .

Q & A

Q. How can structure-activity relationship (SAR) studies integrate crystallographic data?

  • Integration Strategy : Co-crystallize the compound with RT to resolve binding modes (X-ray crystallography, 2.5–3.0 Å resolution). Correlate with SAR data to identify critical substituent interactions .

Tables for Comparative Analysis

Table 1 : Key Physicochemical Properties

PropertyValue/DescriptionMethodReference
Molecular Weight~378.3 g/molHRMS
LogP~3.2 (predicted)ChemDraw
Solubility (DMSO)>10 mMHPLC-UV

Table 2 : Bioactivity Comparison with Analogues

CompoundTarget IC50_{50} (HIV-1 RT)Key Structural FeatureReference
HI-243 (4-bromophenethyl)0.8 µMBromophenyl substitution
Target Compound1.2 µM (hypothetical)5-Bromo-2-pyridinyl
Efavirenz0.003 µMCyclopropyl-dihydroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.